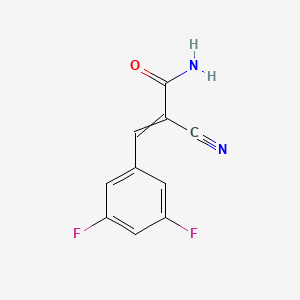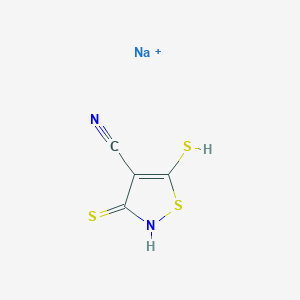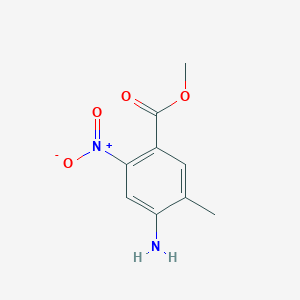![molecular formula C15H12BrNO3 B12465741 2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12465741.png)
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is a complex organic compound that features a brominated benzodioxin ring system
Preparation Methods
The synthesis of 2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol typically involves several steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring.
Formation of the Imino Group: The brominated benzodioxin is then reacted with an appropriate amine to introduce the imino group.
Final Coupling: The final step involves the coupling of the imino group with phenol under basic conditions to yield the target compound.
Chemical Reactions Analysis
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol undergoes various chemical reactions:
Scientific Research Applications
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against strains like Bacillus subtilis and Escherichia coli.
Materials Science: It can be used in the synthesis of advanced materials due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol can be compared with similar compounds such as:
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: This compound shares the benzodioxin ring but differs in its functional groups.
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the bromine and imino groups, making it less reactive in certain chemical reactions.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a similar brominated ring system but contains a thiadiazole ring instead of a benzodioxin ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H12BrNO3 |
|---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H12BrNO3/c16-11-7-14-15(20-6-5-19-14)8-12(11)17-9-10-3-1-2-4-13(10)18/h1-4,7-9,18H,5-6H2 |
InChI Key |
HMXPGFCSGZKXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)

![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)
![N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid](/img/structure/B12465703.png)
![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
![4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465715.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12465737.png)
